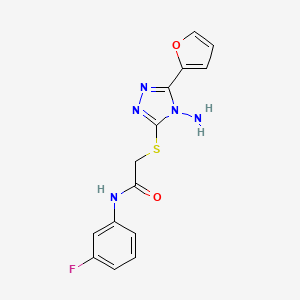

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Description

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic compound that features a triazole ring, a furan ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2S/c15-9-3-1-4-10(7-9)17-12(21)8-23-14-19-18-13(20(14)16)11-5-2-6-22-11/h1-7H,8,16H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIYLEUQOPPFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with 3-fluorophenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can yield amines.

Scientific Research Applications

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, while the furan ring can interact with cellular membranes, affecting their function. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

- 2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

- 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the fluorophenyl group enhances its potential as a bioactive molecule, making it a valuable compound for further research and development .

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide represents a significant area of research due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 284.32 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole , including the target compound, exhibit notable antimicrobial properties. A study focused on 5-(furan-2-yl)-4-amino-1,2,4-triazole derivatives found that various substitutions influenced their activity against both gram-positive and gram-negative bacteria.

Key Findings:

- Staphylococcus aureus was identified as the most sensitive strain among those tested.

- The introduction of specific alkyl groups significantly enhanced antimicrobial activity; for instance, the addition of a pentyl radical doubled the activity against S. aureus .

| Compound | Activity Against S. aureus (ATCC 25923) | Activity Against E. coli (ATCC 25922) |

|---|---|---|

| Base Compound | Moderate | Low |

| Pentyl Derivative | High | Moderate |

| Isopropyl Derivative | Very High | Low |

Anticancer Activity

The anticancer potential of triazole derivatives has also been investigated. A study highlighted that compounds similar to This compound showed significant cytotoxicity against various cancer cell lines.

Notable Results:

- Compounds exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT116) and breast cancer (T47D) cell lines .

| Cell Line | IC50 Value (μM) | Activity Level |

|---|---|---|

| HCT116 | 6.2 | High |

| T47D | 27.3 | Moderate |

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its structural components:

- Triazole Ring : Essential for biological activity due to its ability to form hydrogen bonds and interact with biological targets.

- Furan Substitution : Enhances lipophilicity and may improve membrane permeability.

- Fluorine Atom : Introduces electron-withdrawing characteristics that can enhance binding affinity to target proteins.

Case Studies

Several case studies have been conducted on related compounds revealing insights into their mechanisms of action:

- Antimicrobial Mechanism : Studies indicate that triazole derivatives disrupt bacterial cell wall synthesis and function by inhibiting key enzymes involved in these processes.

- Anticancer Mechanism : Triazoles have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Q & A

Basic: What are the key steps in synthesizing this compound, and how are intermediates characterized?

The synthesis involves reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with substituted chloroacetamides in ethanol under reflux with aqueous KOH. After refluxing, the product is precipitated, washed, and recrystallized from ethanol . Characterization of intermediates (e.g., thione precursor) and final products is performed via ¹H/¹³C NMR, mass spectrometry , and elemental analysis to confirm structural integrity and purity .

Basic: How is anti-exudative activity evaluated preclinically?

Anti-exudative activity is assessed using a formalin-induced rat paw edema model . The compound’s efficacy is quantified by measuring reductions in edema volume compared to controls. Dose-response curves and statistical analyses (e.g., ANOVA) are critical for validating significance .

Advanced: How do structural modifications at the phenyl residue influence biological activity?

Substituents at the 3-fluorophenyl group (e.g., nitro, methoxy, ethyl) significantly modulate anti-exudative activity. For example:

Advanced: What contradictions exist in structure-activity relationship (SAR) data?

Contradictions arise when substituents in analogous positions yield opposing effects. For instance, 4-nitro groups enhance activity in some derivatives but reduce solubility, complicating bioavailability. Computational modeling (e.g., molecular docking) is recommended to resolve steric/electronic conflicts and guide rational design .

Basic: What spectroscopic techniques confirm the compound’s structure?

- ¹H/¹³C NMR : Validates aromatic protons (δ 6.8–7.5 ppm), triazole NH₂ (δ 5.2 ppm), and acetamide carbonyl (δ 170 ppm).

- FT-IR : Confirms thioether (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weights .

Advanced: How can derivatization improve selectivity for specific biological targets?

Derivatization via nucleophilic substitution at the thioether or oxidation of the furan ring (to furanones) can enhance target affinity. For example:

- Thiophene analogs (replacing furan) show improved antifungal activity due to increased lipophilicity.

- Sulfone derivatives (via oxidation) exhibit enhanced metabolic stability .

Basic: What solvent systems optimize reaction yields during synthesis?

Ethanol-water mixtures (1:1 v/v) are optimal for coupling reactions due to balanced solubility of intermediates. Polar aprotic solvents (e.g., DMF) are avoided to prevent byproduct formation .

Advanced: What mechanistic insights explain its anti-inflammatory action?

The compound’s triazole-thioacetamide core inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ (PGE₂) synthesis. In vitro assays (ELISA) and Western blotting confirm downregulation of COX-2 expression in macrophages .

Basic: How is purity ensured post-synthesis?

Column chromatography (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile-water gradient) achieve >95% purity. Residual solvents are quantified via GC-MS .

Advanced: What strategies address low bioavailability in preclinical models?

- Prodrug design : Esterification of the acetamide group improves intestinal absorption.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance plasma half-life by 2.5-fold in rodent studies .

Basic: What in vitro assays are used for preliminary toxicity screening?

- MTT assay : Evaluates cytotoxicity in HEK-293 and HepG2 cells (IC₅₀ > 100 μM indicates low toxicity).

- Ames test : Assesses mutagenicity using Salmonella typhimurium strains .

Advanced: How does the fluorophenyl group influence pharmacokinetics?

The 3-fluorophenyl moiety increases metabolic stability by resisting CYP450-mediated oxidation. Pharmacokinetic studies in rats show a 40% longer half-life compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.